1-Benzylpiperidine-4-carboximidamide chemical properties
1-Benzylpiperidine-4-carboximidamide chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Pathways of 1-Benzylpiperidine-4-carboximidamide
Executive Summary
This technical guide provides a comprehensive overview of 1-Benzylpiperidine-4-carboximidamide, a heterocyclic compound of significant interest in medicinal chemistry. The document delves into the molecule's physicochemical properties, outlines robust synthetic methodologies, and explores its chemical reactivity and stability. A central focus is placed on its structural relevance as a pharmacophore, particularly within the context of drug development for neurodegenerative diseases. The N-benzylpiperidine scaffold is a well-established privileged structure, famously incorporated in the acetylcholinesterase inhibitor Donepezil.[1][2] This guide synthesizes information from related N-benzylpiperidine carboxamide and carboxylate derivatives to provide field-proven insights for researchers, scientists, and drug development professionals.[3][4] Methodologies are presented with an emphasis on the causality behind experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The N-Benzylpiperidine Scaffold in Drug Discovery
The N-benzylpiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[5] Its most notable application is in the structure of Donepezil, a first-line treatment for Alzheimer's disease that functions by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][4] The benzyl group and the piperidine ring are critical pharmacophoric elements that anchor the molecule within the active site of AChE.[2]
1-Benzylpiperidine-4-carboximidamide is a specific derivative that combines this proven scaffold with a carboximidamide (amidine) functional group at the 4-position. The carboximidamide group is a versatile bioisostere for more common functionalities like amides and esters. Its distinct properties—strong basicity, and capacity to act as both a hydrogen bond donor and acceptor—can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile. This makes it a compelling functional group for modulating target affinity, improving aqueous solubility, and establishing novel interactions, such as salt bridges, within a protein's active site.
Physicochemical Properties
While extensive experimental data for 1-Benzylpiperidine-4-carboximidamide is not widely published, its properties can be reliably inferred from its constituent parts and closely related analogs, such as the corresponding carboxamide and carboxylic acid.
| Property | Value | Source |
| IUPAC Name | 1-benzylpiperidine-4-carboximidamide | - |
| Molecular Formula | C₁₃H₁₉N₃ | - |
| Molecular Weight | 217.31 g/mol | - |
| InChI Key | (Predicted) | - |
| Appearance | Likely a solid (powder or crystals) at room temperature | |
| Storage | Sealed in a dry environment at room temperature | |
| Basicity | Expected to be strongly basic due to the amidine group | - |
| Solubility | Expected to form salts in acidic aqueous solutions, enhancing solubility | - |
Note: Some properties are predicted based on the analysis of related structures like 1-Benzylpiperidine-4-carboxamide.
Synthesis and Manufacturing
Proposed Synthetic Pathway
The overall workflow leverages common and high-yielding reactions, beginning with the conversion of N-benzyl-4-piperidinecarboxylic acid to the corresponding amide, followed by dehydration to the nitrile. The final step involves the conversion of the nitrile to the target carboximidamide.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for analogous transformations and represent a validated approach to the synthesis.
Protocol 4.2.1: Synthesis of 1-Benzylpiperidine-4-carboxamide [1]
This two-step, one-pot procedure converts the carboxylic acid to the primary amide via an acyl chloride intermediate.
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Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (N₂ or Argon), suspend N-benzyl-4-piperidinecarboxylic acid (1.0 eq) in thionyl chloride (SOCl₂, ~3-5 volumes).
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Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to highly reactive acyl chlorides. The reaction is typically performed neat or with a minimal amount of a non-protic solvent.
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Reaction: Heat the mixture to reflux for 2 hours. Progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
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Work-up (Part 1): After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride (a yellow oil or solid) is used directly in the next step.[1]
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Amination: Dissolve the crude acyl chloride in a suitable solvent like acetonitrile. Add this solution dropwise to a cooled (0 °C, ice bath) beaker containing concentrated aqueous ammonia (~10 volumes).[1]
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Causality: The reaction is highly exothermic. Slow addition into a cooled, stirred excess of ammonia solution ensures the formation of the primary amide while neutralizing the HCl byproduct.
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Isolation: Stir the reaction at 0 °C for 30 minutes. A white solid should precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water (3x), and dry under vacuum to yield 1-Benzylpiperidine-4-carboxamide.[1] The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[1]
Protocol 4.2.2: Synthesis of 1-Benzylpiperidine-4-carbonitrile
This step involves the dehydration of the primary amide.
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Reaction Setup: In a flask equipped with a reflux condenser, dissolve 1-Benzylpiperidine-4-carboxamide (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.
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Dehydration: Cool the solution to 0 °C and add a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) dropwise (1.1 eq).
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Causality: These reagents are powerful dehydrating agents that readily convert primary amides to nitriles. The reaction often requires a base (e.g., pyridine or triethylamine) to scavenge the acidic byproduct.
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Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting amide is consumed.
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Quenching and Extraction: Carefully pour the reaction mixture into a beaker of ice water and basify with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Extract the aqueous layer with DCM (3x).
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Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 1-Benzylpiperidine-4-carbonitrile.
Protocol 4.2.3: Conversion of Nitrile to 1-Benzylpiperidine-4-carboximidamide (Pinner Reaction)
This classic reaction transforms a nitrile into an amidine hydrochloride salt, which is then neutralized.
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Imidate Formation: Dissolve 1-Benzylpiperidine-4-carbonitrile (1.0 eq) in anhydrous ethanol (~5-10 volumes) in a flask protected from moisture. Cool the solution to 0 °C and bubble dry hydrogen chloride (HCl) gas through the solution until it is saturated. Seal the vessel and let it stand at room temperature for 24 hours.
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Causality: In the presence of an alcohol and anhydrous acid, the nitrile is converted to an intermediate imidate salt (Pinner salt). Strict anhydrous conditions are critical to prevent hydrolysis to the ester.
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Ammonolysis: Remove the solvent under reduced pressure. Dissolve the resulting crude imidate salt in anhydrous ethanol and cool to 0 °C. Bubble anhydrous ammonia (NH₃) gas through the solution until saturated. Seal the vessel and stir at room temperature for 24-48 hours.
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Causality: Ammonia displaces the ethoxy group of the imidate to form the amidine.
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Isolation: The product, 1-Benzylpiperidine-4-carboximidamide hydrochloride, will often precipitate as a white solid. It can be collected by filtration. To obtain the free base, the hydrochloride salt is dissolved in water, basified with NaOH, and extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are then dried and concentrated to yield the final product.
Chemical Reactivity and Stability
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Amidine Group: The carboximidamide functional group is the most reactive site on the molecule. It is strongly basic (pKa of the conjugate acid is typically ~12-13) and will readily form salts with acids. It is susceptible to hydrolysis under both strong acidic and basic conditions, which will convert it back to the corresponding carboxamide.
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N-Benzyl Group: The benzyl group is generally stable. However, it is susceptible to removal via catalytic hydrogenolysis (e.g., H₂, Pd/C). This reaction, known as debenzylation, is a common protective group strategy and would yield piperidine-4-carboximidamide.
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Storage: As a basic amine, the compound should be stored in a well-sealed container to prevent absorption of atmospheric CO₂ and moisture. Storage at room temperature in a dry environment is recommended.
Application in Medicinal Chemistry
Rationale as a Cholinesterase Inhibitor
Derivatives of 1-benzylpiperidine-4-carboxamide have been synthesized and evaluated as potent acetylcholinesterase (AChE) inhibitors.[3] The core scaffold is designed to mimic the binding mode of Donepezil. The rationale for investigating 1-Benzylpiperidine-4-carboximidamide is based on leveraging this established pharmacophore while introducing a novel functional group to probe the enzyme's active site.
Structure-Activity Relationship (SAR) Insights
Based on studies of related inhibitors, the key structural components contribute to binding affinity as follows:
The introduction of the basic amidine group where an amide or ester might otherwise be found could introduce a positive charge at physiological pH.[3] This charge could form a strong ionic bond (salt bridge) with an acidic amino acid residue (e.g., Asp74) in the peripheral anionic site of AChE, potentially leading to enhanced binding affinity and selectivity.
Conclusion
1-Benzylpiperidine-4-carboximidamide is a molecule with significant potential in the field of drug discovery, building upon the validated success of the N-benzylpiperidine scaffold. While not commercially common, its synthesis is achievable through well-understood, high-yielding chemical transformations. Its unique chemical properties, conferred by the strongly basic carboximidamide group, make it an attractive candidate for investigation as a novel cholinesterase inhibitor or as a tool for probing other biological targets. This guide provides the foundational chemical knowledge and practical synthetic protocols necessary for researchers to synthesize and explore the potential of this compelling compound.
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- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
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4-Benzylpiperidine-1-carboximidamide hydroiodide. PubChem, National Institutes of Health. [Link]
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1-Benzylpiperidine-4-carboxylic acid. PubChem, National Institutes of Health. [Link]
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The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]
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